Direct Inhibition of Mad2-Cdc20 Protein-Protein Interaction vs. Kinase Inhibitors Targeting Upstream SAC Components
M2I-1 directly disrupts the Mad2-Cdc20 protein-protein interaction with an IC50 of ~10 µM and a Kd of 200 nM for the Mad2-Mbp1 interaction . In contrast, AZ3146, a selective Mps1 kinase inhibitor, exhibits an IC50 of 35 nM against Mps1 kinase but does not directly target the Mad2-Cdc20 PPI . NMS-P715, another Mps1 inhibitor, has an IC50 of 182 nM . These kinase inhibitors act upstream of Mad2-Cdc20, affecting multiple SAC components, and cannot replicate the specific PPI disruption achieved by M2I-1.
| Evidence Dimension | Inhibition of Mad2-Cdc20 PPI |
|---|---|
| Target Compound Data | IC50 ~10 µM, Kd = 200 nM |
| Comparator Or Baseline | AZ3146: IC50 35 nM (Mps1 kinase); NMS-P715: IC50 182 nM (Mps1 kinase); neither directly inhibits Mad2-Cdc20 PPI |
| Quantified Difference | M2I-1 uniquely targets the PPI; kinase inhibitors target upstream kinases |
| Conditions | Fluorescence polarization assay for Mad2-Mbp1 interaction (Sigma-Aldrich) |
Why This Matters
Researchers requiring direct disruption of the Mad2-Cdc20 interaction cannot substitute with kinase inhibitors, as these act upstream and may produce confounding pleiotropic effects.
